N-(3-羟基丁基)-2-吡咯烷甲酰胺盐酸盐

描述

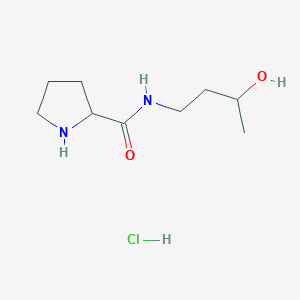

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride, also known as N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide HCl, is an organic compound that has been used in various scientific research applications. It is a white, crystalline solid with a molecular formula of C7H14ClNO2 and a molecular weight of 189.6 g/mol. N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide HCl is a derivative of the amino acid lysine and is commonly used as a substrate in biochemical studies and as a reagent in organic synthesis.

科学研究应用

聚-D-3-羟基丁酸的微生物生产

Ishizaki、Tanaka 和 Taga(2001 年)探索了使用 Ralstonia eutropha 的自养培养从 H2、O2 和 CO2 等气体微生物生产聚-D-3-羟基丁酸 (P(3HB))。他们的研究强调了实用发酵工艺的设计,并强调了从 CO2 大规模生产 P(3HB) 的潜力,这可能对生物技术和环境可持续性产生重大影响Ishizaki、Tanaka 和 Taga,2001 年。

材料科学和生物聚合物

生物可吸收聚(γ-丁内酯)的化学合成

Moore、Adhikari 和 Gunatillake(2005 年)讨论了合成聚(γ-丁内酯)的最新进展,重点关注其理想的组织工程应用特性。他们详细阐述了其生物降解性和作为生物材料的潜力,为其在医学应用中使用开辟了道路Moore、Adhikari 和 Gunatillake,2005 年。

生物质的生物技术路线

从生物质中生产乳酸

Gao、Ma 和 Xu(2011 年)回顾了通过生物技术途径从乳酸生产有价值的化学品的现状。他们强调了从生物质中发酵糖衍生的乳酸作为绿色化学原料的重要性,展示了其在各种生物技术应用中的多功能性和潜力Gao、Ma 和 Xu,2011 年。

药物发现与化学

药物发现中的吡咯烷

Li Petri、Raimondi、Spanò、Holl、Barraja 和 Montalbano(2021 年)强调了五元吡咯烷环在治疗人类疾病的药物化学中的重要性。他们讨论了其在探索药效团空间、促进分子的立体化学及其增加的三维覆盖范围中的作用。这篇综述提供了对具有不同生物学特征的新型吡咯烷化合物设计的见解,展示了其在药物发现中的重要性Li Petri 等,2021 年。

生物聚合物在生物医学应用中的作用

聚 β 羟基丁酸酯在生物医学和制药中的作用

Jirage(2014 年)重点关注聚-β-羟基丁酸酯 (PHB) 在药物制剂中的乐观作用,强调了其生物降解性和在控制药物释放曲线中的重要性。这篇综述深入探讨了 PHB 的生产、由于其生物相容性而广泛用于生物医学应用,以及其在开发受控药物递送系统中的潜力Jirage,2014 年。

作用机制

Target of Action

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride, a prominent ketone body, primarily targets specific hydroxyl-carboxylic acid receptors, histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . These targets play a crucial role in various biological processes, including lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Mode of Action

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride interacts with its targets by binding to specific hydroxyl-carboxylic acid receptors and inhibiting histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . This interaction results in the inhibition of lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis .

Biochemical Pathways

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride affects several biochemical pathways. It is formed as a product of the normal metabolism of fatty acid oxidation and can therefore be used as an energy source in the absence of sufficient blood glucose . It also acts as a regulatory molecule that most likely influences the expression of genes involved in DNA methylation, thereby altering DNA methylation levels .

Pharmacokinetics

It is known that this compound can replace glucose as the major central nervous system fuel for the brain in humans, thereby sparing vital carbohydrate and protein stores . This suggests that it has good bioavailability and can cross the blood-brain barrier.

Result of Action

The molecular and cellular effects of N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride’s action are diverse. It can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate . One of its most important regulatory functions is the inhibition of the activity of histone deacetylases, thus leading to the epigenetic regulation of many genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride. For instance, conditions of fuel and food deficiency can increase the production of this compound, as it can substitute and alternate with glucose under these conditions . .

属性

IUPAC Name |

N-(3-hydroxybutyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(12)4-6-11-9(13)8-3-2-5-10-8;/h7-8,10,12H,2-6H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZKCYUJUIXBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)C1CCCN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxybutyl)-2-pyrrolidinecarboxamide hydrochloride | |

CAS RN |

1236254-69-5 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(3-hydroxybutyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

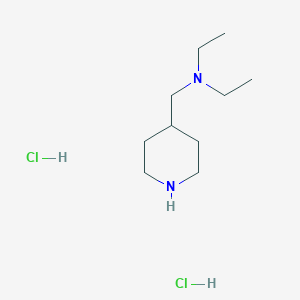

![n-Ethyl-n-[2-(3-piperidinyl)ethyl]cyclohexanamine dihydrochloride](/img/structure/B1424706.png)

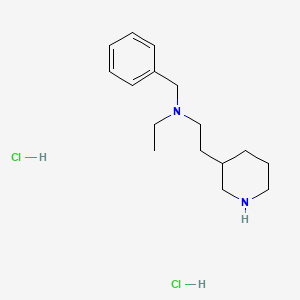

![4-Methyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1424708.png)

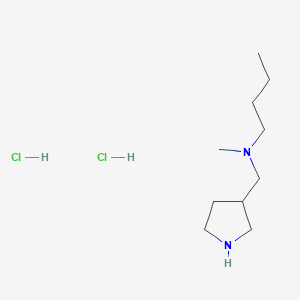

![4-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424711.png)

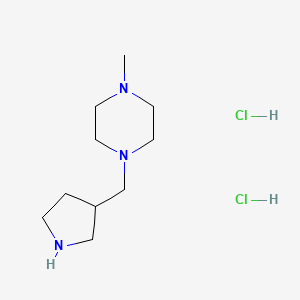

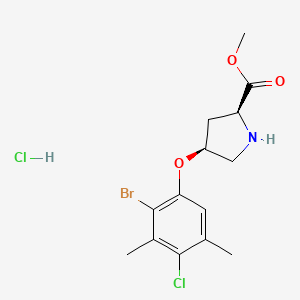

![Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424716.png)

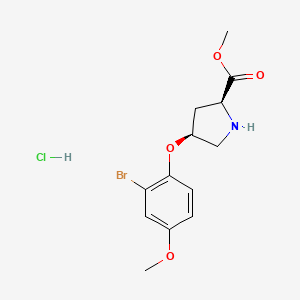

![Methyl (2S,4S)-4-[2-bromo-4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424719.png)